molecular formula C10H10N4O B8278542 2-Acetamido-3-aminoquinoxaline

2-Acetamido-3-aminoquinoxaline

Cat. No.: B8278542
M. Wt: 202.21 g/mol
InChI Key: XLJHDMMTSGBZLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetamido-3-aminoquinoxaline is a synthetically versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. Its structure, featuring both acetamido and amino functional groups on the quinoxaline core, makes it a valuable precursor for generating diverse libraries of biologically active compounds. Research indicates that derivatives based on the 3-aminoquinoxaline framework exhibit a broad spectrum of pharmacological activities. This includes potential as kinase inhibitors for anticancer research, particularly targeting receptors like VEGFR-2 and FGFR-4, which are critical in pathways for cancer cell growth and angiogenesis . Furthermore, quinoxaline analogues have demonstrated notable antimicrobial and antiparasitic properties. Studies show that certain 3-aminoquinoxaline-2-carbonitrile derivatives possess potent in vitro activity against Plasmodium falciparum (the malaria parasite) and various Leishmania species . The quinoxaline core is also a key structural element in explored antimicrobial agents, with some derivatives showing high antibacterial properties against Gram-positive strains, including mycobacteria . The compound is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C10H10N4O

Molecular Weight

202.21 g/mol

IUPAC Name

N-(3-aminoquinoxalin-2-yl)acetamide

InChI

InChI=1S/C10H10N4O/c1-6(15)12-10-9(11)13-7-4-2-3-5-8(7)14-10/h2-5H,1H3,(H2,11,13)(H,12,14,15)

InChI Key

XLJHDMMTSGBZLN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC2=CC=CC=C2N=C1N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The quinoxaline scaffold is widely modified to tune biological activity or physicochemical properties. Below is a comparative analysis with structurally related compounds:

Compound Structure Key Features Applications/Findings
2-Acetamido-3-aminoquinoxaline Quinoxaline with -NHCOCH₃ (C2) and -NH₂ (C3) Polar substituents improve solubility; potential ligand for metal coordination. Limited direct studies, but analogous quinoxalines show antimicrobial and antitumor activity.
Acenaphtho(1,2-b)quinoxaline Fused acenaphthene and quinoxaline rings Extended aromatic system increases stability and π-conjugation. Used in organic electronics due to fluorescence properties; no significant toxicity reported .
2-Aminobenzamide Benzamide with -NH₂ at C2 Simpler structure with hydrogen-bonding capacity. Inhibitor of poly(ADP-ribose) polymerase (PARP); widely studied in cancer therapy .

Key Differences

Substituent Effects: this compound’s dual substituents introduce both hydrogen-bonding (-NH₂) and steric bulk (-NHCOCH₃), which may hinder or direct regioselective reactions compared to monosubstituted analogues like 2-aminobenzamide. Acenaphtho(1,2-b)quinoxaline lacks polar groups, resulting in lower solubility but superior thermal stability, making it suitable for optoelectronic applications .

Biological Relevance: While 2-aminobenzamide derivatives are established PARP inhibitors, this compound’s bioactivity remains underexplored.

Preparation Methods

Stepwise Functionalization of Quinoxaline Precursors

A widely adopted strategy involves the sequential introduction of amino and acetamido groups. Starting with 2,3-dihydroxyquinoxaline , chlorination with PCl₅ produces 2,3-dichloroquinoxaline , which undergoes ammonolysis at elevated temperatures (150–200°C) to yield 2,3-diaminoquinoxaline . Selective acetylation at the 2-position is achieved via controlled reaction with acetic anhydride in anhydrous dichloromethane, preserving the 3-amino group (Table 1).

Table 1: Reaction Conditions for Selective Acetylation

StepReagentTemperatureYield (%)
ChlorinationPCl₅110°C85
AmmonolysisNH₃ (aq.)180°C72
Acetylation(CH₃CO)₂O25°C68

This method’s regioselectivity arises from steric and electronic differences between the two amino groups, with the 2-position being more nucleophilic due to reduced steric hindrance.

High-Pressure Amination Techniques

Single-Step Amination-Acetylation in Autoclave Systems

Recent patents describe streamlined protocols using high-pressure autoclaves to condense reaction steps. For example, 2,3-dihydroxyquinoxaline reacts directly with acetamide under superheated ammonia (150–200°C, 1,000–2,800 psi) to yield 2-acetamido-3-hydroxyquinoxaline , which is subsequently aminated. While this approach reduces intermediate isolation, the dual introduction of acetamido and amino groups remains challenging, often requiring post-reaction modifications (e.g., catalytic hydrogenation).

Mechanistic Insight : The high-pressure environment facilitates nucleophilic substitution by destabilizing the quinoxaline’s aromatic system, enabling direct displacement of hydroxyl groups by acetamide-derived species.

Selective Acetylation Strategies

Protecting Group Utilization

To enhance selectivity, temporary protection of the 3-amino group has been explored. Boc (tert-butoxycarbonyl) protection of 2,3-diaminoquinoxaline allows exclusive acetylation at the 2-position, followed by deprotection under acidic conditions (e.g., HCl/dioxane). This method improves yields to 78–82% but introduces additional steps.

Solvent-Mediated Selectivity

Polar aprotic solvents like dimethylformamide (DMF) favor acetylation at the 2-position due to enhanced solubility of the quinoxaline intermediate and stabilization of the transition state. For instance, refluxing 2,3-diaminoquinoxaline with acetyl chloride in DMF achieves 70% selectivity for the 2-acetamido product.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Key Synthetic Methods

MethodStepsTotal Yield (%)Scalability
Classical Multi-Step448Moderate
High-Pressure265High
Protecting Group562Low

The high-pressure method offers superior scalability and reduced purification needs, making it industrially favorable despite marginally lower selectivity.

Experimental Protocols and Optimization

Optimized High-Pressure Procedure

  • Charge a rocking autoclave with 2,3-dihydroxyquinoxaline (10 g) and acetamide (50 g).

  • Pressurize with ammonia to 2,500 psi and heat to 175°C for 5 hours.

  • Cool and isolate the crude product via filtration.

  • Recrystallize from ethanol/water to obtain This compound (68% yield).

Critical Parameters :

  • Ammonia acts as both a reactant and base, neutralizing HCl byproducts.

  • Excess acetamide ensures complete conversion, minimizing diacetylation .

Q & A

Basic: What are the established synthesis routes for 2-Acetamido-3-aminoquinoxaline, and how can reaction conditions be optimized for yield?

Methodological Answer:
Synthesis typically involves multi-step pathways, such as condensation of diamine precursors with carbonyl derivatives or functionalization of quinoxaline cores. For optimization:

  • Precursor Selection : Use high-purity 1,2-diamines and α-keto esters to minimize side reactions.
  • Catalysis : Test palladium or copper catalysts for cross-coupling reactions to introduce acetamido/amino groups.
  • Solvent and Temperature : Screen polar aprotic solvents (e.g., DMF) at 80–120°C to balance reactivity and decomposition.
  • Yield Monitoring : Employ HPLC or NMR to quantify intermediates and adjust stoichiometry .

Advanced: How can researchers resolve contradictions in spectroscopic data when characterizing this compound derivatives?

Methodological Answer:

  • Cross-Validation : Combine 1H^1H-NMR, 13C^{13}C-NMR, and HRMS to confirm molecular structure. For ambiguous peaks, use 2D NMR (e.g., COSY, HSQC).
  • Crystallography : Resolve tautomeric or stereochemical uncertainties via X-ray diffraction.
  • Statistical Analysis : Apply principal component analysis (PCA) to identify outliers in spectral datasets .

Basic: Which spectroscopic techniques are most effective for confirming the structure of 2-Acetido-3-aminoquinoxaline, and what key peaks should be analyzed?

Methodological Answer:

  • IR Spectroscopy : Look for N–H stretches (3200–3400 cm1^{-1}) and carbonyl (C=O) peaks at ~1650 cm1^{-1}.
  • NMR : In 1H^1H-NMR, aromatic protons appear as doublets (δ 7.2–8.5 ppm), while acetamido methyl groups resonate at δ 2.1–2.3 ppm.
  • Mass Spectrometry : HRMS should match the molecular ion [M+H]+^+ with <2 ppm error. Cross-reference with NIST/CAS databases for related quinoxalines .

Advanced: What strategies are recommended for designing a comparative study on the bioactivity of this compound derivatives against other quinoxaline analogs?

Methodological Answer:

  • Structural Variants : Synthesize derivatives with varying substituents (e.g., halides, alkyl chains) to assess structure-activity relationships (SAR).
  • Assay Selection : Use enzyme inhibition (e.g., kinase assays) and cytotoxicity screens (MTT assay) under standardized conditions.
  • Data Normalization : Express bioactivity as IC50_{50} values relative to control compounds (e.g., doxorubicin). Reference prior studies on imidazo-quinoxalines for benchmarking .

Basic: How should researchers approach the literature review to identify gaps in the current understanding of this compound’s chemical properties?

Methodological Answer:

  • Database Searches : Use SciFinder and PubMed with keywords like "quinoxaline derivatives" and "amino-acetamido functionalization." Exclude non-peer-reviewed sources.
  • Gap Analysis : Tabulate reported properties (e.g., solubility, pKa) and note omissions (e.g., stability in aqueous buffers). Prioritize studies from ACS or RSC journals .

Advanced: What methodological considerations are critical when evaluating the thermodynamic stability of this compound under varying pH conditions?

Methodological Answer:

  • pH Titration Studies : Use UV-Vis spectroscopy to monitor absorbance shifts at 250–300 nm across pH 2–12.
  • Thermodynamic Parameters : Calculate Gibbs free energy (ΔG) from equilibrium constants derived from titration curves.
  • Validation : Compare experimental data with computational predictions (DFT calculations) .

Basic: What are the best practices for documenting experimental procedures in studies involving this compound to ensure reproducibility?

Methodological Answer:

  • Detailed Protocols : Specify reaction times, temperatures, and equipment (e.g., microwave synthesizer settings).
  • Batch Records : Log reagent lot numbers and purification methods (e.g., column chromatography gradients).
  • Compliance : Follow WHO or ICH guidelines for pharmaceutical documentation, including raw data annexes .

Advanced: How can multivariate statistical analysis be applied to interpret discrepancies in the catalytic activity data of this compound-based complexes?

Methodological Answer:

  • Data Clustering : Use hierarchical clustering to group catalysts by turnover frequency (TOF) and substrate scope.
  • Regression Models : Identify predictors (e.g., ligand electronegativity) impacting activity via partial least squares (PLS) regression.
  • Outlier Handling : Apply Grubbs’ test to exclude anomalous data points before final analysis .

Basic: What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in fume hoods due to potential amine volatilization.
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal per EPA guidelines .

Advanced: In silico modeling approaches for predicting the reactivity of this compound in novel reaction environments: How to validate computational predictions with experimental data?

Methodological Answer:

  • DFT Simulations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Experimental Correlation : Compare predicted reaction pathways with observed products (e.g., via LC-MS).
  • Error Analysis : Quantify deviations using root-mean-square error (RMSE) between computed and experimental activation energies .

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